4-Cyanobenzohydrazide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

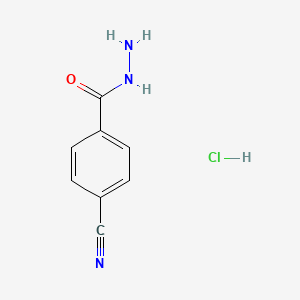

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyanobenzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQWCOSUUVDSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-Cyanobenzohydrazide hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyanobenzohydrazide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2863-98-1), a pivotal intermediate in modern organic and medicinal chemistry. This document offers a first-principles approach to its synthesis, purification, and rigorous characterization. We delve into the mechanistic underpinnings of its formation, provide field-tested laboratory protocols, and detail the analytical methodologies required to verify its structure and purity. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chemical building block.

Introduction and Significance

This compound is an organic compound distinguished by the presence of a cyanophenyl group attached to a hydrazide moiety, supplied as its hydrochloride salt for enhanced stability.[1] Its molecular structure makes it a highly valuable precursor in the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives which are scaffolds for molecules with significant biological activities.[2][3]

In the pharmaceutical industry, it serves as a key starting material for synthesizing active pharmaceutical ingredients (APIs), including the antidepressant Vilazodone.[2] Furthermore, its derivatives are extensively investigated for their potential as antitumor, antimicrobial, and antiviral agents.[2][3] The compound's utility also extends to the agrochemical and dyestuff industries.[4] A thorough understanding of its synthesis and characterization is therefore paramount for its effective application in research and development.

Physicochemical Properties

This compound is typically supplied as a pale orange to brown powder.[4][5] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[6] Its solubility in methanol is a key property utilized in various reaction and purification protocols.[4][6]

| Property | Value | Source(s) |

| CAS Number | 2863-98-1 | [7][8] |

| Molecular Formula | C₇H₈ClN₃ | [7][9] |

| Molecular Weight | 169.61 g/mol | [7][9] |

| Appearance | Pale orange to brown powder | [4][5] |

| Melting Point | 241-244 °C (decomposes) | [5][6] |

| Solubility | Soluble in methanol | [6][10] |

| IUPAC Name | 4-hydrazinylbenzonitrile;hydrochloride | [7][9] |

Synthesis of this compound

The synthesis is a robust and well-established two-stage process commencing from 4-aminobenzonitrile.[1] The core transformation involves the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.[1]

Reaction Mechanism

Stage 1: Diazotization of 4-Aminobenzonitrile The process begins with the conversion of the primary amine on 4-aminobenzonitrile into a diazonium salt.[1] This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] The highly electrophilic nitrosonium ion (NO⁺) is formed, which is then attacked by the nucleophilic amino group of the starting material.[1] A series of proton transfers and dehydration steps yield the 4-cyanobenzenediazonium chloride intermediate.[1]

Causality: This reaction is conducted at very low temperatures (-15°C to 0°C) because diazonium salts are notoriously unstable at higher temperatures and can decompose, often violently, or react with water to form unwanted phenol byproducts.[1]

Stage 2: Reduction of the Diazonium Salt The 4-cyanobenzenediazonium chloride intermediate is then reduced to form the hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride, SnCl₂) in an acidic medium.[1] The reduction proceeds via an electron transfer mechanism, yielding 4-cyanophenylhydrazine.[1] The final product is isolated as its hydrochloride salt, which confers greater stability for storage and handling.[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established literature procedures.[9][11][12] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

4-aminobenzonitrile (50 g, 423 mmol)

-

Concentrated Hydrochloric Acid (HCl, ~920 mL)

-

Sodium Nitrite (NaNO₂) (31.5 g, 457 mmol)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (477 g, 2.1 mol)

-

Deionized Water

-

Diethyl Ether (for washing)

-

Ethanol (for recrystallization)

Procedure:

-

Diazotization: a. In a large reaction vessel, suspend 4-aminobenzonitrile (50 g) in concentrated HCl (550 mL). b. Cool the stirred suspension to between -15°C and -5°C using an ice-salt or acetone-dry ice bath.[9][12] c. Separately, dissolve sodium nitrite (31.5 g) in deionized water (200 mL). d. Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is rigorously maintained below 0°C.[9] This step generates the intermediate 4-cyanobenzenediazonium chloride.

-

Reduction: a. In a separate large vessel, prepare a solution of tin(II) chloride dihydrate (477 g) in concentrated HCl (370 mL). Pre-cool this solution to 0°C.[9] b. Add the cold diazonium salt solution from step 1d portionwise to the stirred tin(II) chloride solution. The temperature must be maintained below 0°C during the addition to control the exothermic reaction.[11] c. After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes, allowing the temperature to slowly rise to 0°C. A white precipitate of the product will form.[6]

-

Isolation and Purification: a. Collect the white precipitate by vacuum filtration using a Büchner funnel.[6] b. Wash the filter cake thoroughly with diethyl ether (e.g., 4 x 250 mL) to remove organic-soluble impurities.[12] c. The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot ethanol-water mixture (e.g., 1:1 v/v) and allow it to cool slowly to form crystals.[11][12] d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is approximately 56-60 g (78-84%).[11][12]

Synthesis Workflow Diagram

Caption: Overall synthesis pathway for 4-Cyanobenzohydrazide HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A logical workflow involves spectroscopic methods for structural elucidation followed by chromatographic analysis for purity assessment.

Characterization Workflow Diagram

Caption: Logical workflow for the analytical characterization.

Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule. A sample is typically analyzed as a KBr pellet.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3000 | N-H stretching | Hydrazinium (-NH-NH₃⁺) |

| ~3050 | C-H stretching | Aromatic C-H |

| ~2230 | C≡N stretching | Nitrile |

| ~1600, ~1500 | C=C stretching | Aromatic Ring |

| ~1650-1550 | N-H bending | Hydrazinium (-NH₃⁺) |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the atomic framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Source ~10.50 broad singlet 3H -N⁺H₃ [12] ~9.10 broad singlet 1H -NH- [12] ~7.71 doublet (J≈8.8 Hz) 2H Aromatic H (ortho to -CN) [12] | ~7.03 | doublet (J≈8.8 Hz) | 2H | Aromatic H (ortho to -NHNH₃⁺) |[12] |

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For 4-Cyanobenzohydrazide, 5 distinct signals are expected due to the molecule's symmetry.

Chemical Shift (δ, ppm) Assignment ~150 Aromatic C attached to Hydrazine ~133 Aromatic C (ortho to -CN) ~120 Nitrile Carbon (-C≡N) ~115 Aromatic C (ortho to Hydrazine) | ~110 | Aromatic C attached to -CN |

4.2.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the analysis would be performed on the free base (4-cyanophenylhydrazine, C₇H₇N₃, MW = 133.15 g/mol ). The expected observation would be the protonated molecular ion [M+H]⁺.

| Ion | Expected m/z |

| [C₇H₇N₃ + H]⁺ | 134.07 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) RP-HPLC with UV detection is the standard method for assessing the purity of the final product. A validated method can separate the main compound from starting materials, intermediates, and byproducts.[13]

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound should elute as a single, sharp peak, and its purity can be calculated based on the peak area percentage.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its primary value lies in its bifunctional nature, allowing for diverse synthetic transformations.

-

Synthesis of Hydrazones: The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives.[3] This reaction is a cornerstone for generating libraries of compounds for pharmacological screening, as hydrazones are known to exhibit a wide range of biological activities.[3]

-

Pharmaceutical Synthesis: It is a documented precursor in the multi-step synthesis of Vilazodone, an antidepressant.[2] The synthesis utilizes a Fischer indole synthesis, where the hydrazine is a critical component for forming the indole ring system.[2]

-

Heterocyclic Chemistry: The molecule serves as a building block for various nitrogen-containing heterocyclic systems that are of interest in medicinal chemistry and materials science.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[6][9]

-

Precautionary Measures: Handle only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.[9] In case of contact, wash the affected area thoroughly with water. Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This guide has detailed the synthesis and comprehensive characterization of this compound. The two-step synthesis from 4-aminobenzonitrile is efficient and scalable. The provided analytical protocols, including FTIR, NMR, MS, and HPLC, form a self-validating system to ensure the production of a high-purity, structurally confirmed intermediate. The established utility of this compound in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of mastering its preparation and analysis, making it a valuable asset for professionals in chemical and pharmaceutical R&D.

References

-

PubChem. (n.d.). 4-Cyanophenylhydrazine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Available at: [Link]

-

LookChem. (n.d.). 4-Cyanophenylhydrazine Hydrochloride: Properties and Industrial Applications. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Cyanobenzohydrazide. Available at: [Link]

-

LookChem. (n.d.). 4-Cyanophenylhydrazine hydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Available at: [Link]

-

Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 7. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. Bot Verification [rasayanjournal.co.in]

Physicochemical properties of 4-Cyanobenzohydrazide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanobenzohydrazide Hydrochloride

Introduction

This compound is a pivotal chemical intermediate, extensively utilized in organic synthesis and playing a crucial role in the development of novel pharmaceutical agents, agrochemicals, and dyestuffs.[1] Its molecular architecture, featuring a reactive hydrazide moiety and a cyano-substituted aromatic ring, makes it a versatile building block for constructing complex molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a fundamental prerequisite for optimizing reaction conditions, ensuring analytical accuracy, and developing stable, effective end-products.

This technical guide offers a detailed exploration of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental methodologies and provides field-proven insights into the practical application of this data. Every protocol described is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

Chemical Name: 4-Hydrazinylbenzonitrile hydrochloride[2]

-

Common Synonyms: 4-Cyanophenylhydrazine hydrochloride, 4-Hydrazinobenzonitrile hydrochloride[3][4]

Structural Representation:

The structure consists of a benzene ring substituted with a cyano group and a hydrazinyl group, present as a hydrochloride salt. The protonation of the hydrazinyl group enhances the compound's stability.[6]

Core Physicochemical Properties

The macroscopic behavior and utility of this compound are dictated by its intrinsic physicochemical properties. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Appearance | Pale orange to brown powder/solid | [4][5][7] |

| Melting Point | 241-244 °C (with decomposition) | [3][4][7] |

| Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO). Used for recrystallization from Ethanol/Water mixtures. | [4][7][8] |

| Moisture Sensitivity | Moisture Sensitive | [4][7] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [4] |

Solubility Profile: A Critical Parameter

Solubility is a critical determinant for the utility of this compound in synthesis, purification, and formulation.[8] An understanding of its solubility profile is essential for selecting appropriate solvent systems to ensure homogenous reaction conditions or efficient crystallization.

Qualitative and Quantitative Data:

-

Methanol: The compound is qualitatively described as soluble in methanol.[4][7][9]

-

Dimethyl Sulfoxide (DMSO): A quantitative solubility of 50 mg/mL has been reported, though it may require sonication. It is noted that DMSO should be freshly opened due to its hygroscopic nature, which can impact solubility.[8]

-

Ethanol/Water Mixture: While specific quantitative data is not available, this solvent system is effectively used for recrystallization, indicating moderate solubility at elevated temperatures and lower solubility at room temperature, a desirable characteristic for purification.[8][10]

-

Water: The compound is reported to be soluble in water.[8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a specific temperature.[8]

Methodology:

-

Preparation: Add an excess amount of this compound to several sealed vials.

-

Solvent Addition: Accurately pipette a known volume of the desired high-purity solvent (e.g., methanol, water) into each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[8]

-

Analysis: Quantitatively dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

-

Quantification: Analyze the diluted filtrate to determine the concentration of the dissolved compound. Calculate the original concentration in the saturated solution to establish the solubility.

Workflow for Solubility Determination:

Caption: General workflow for solubility determination.[8]

Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. This compound is noted to be sensitive to moisture.[4][7] Therefore, proper handling and storage in a dry, sealed environment are paramount to prevent hydrolysis and maintain purity.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[11] This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture).

-

Stress Conditions: Expose aliquots of the stock solution to a variety of stress conditions in parallel:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.[11]

-

Thermal Stress: Incubate a solution at elevated temperatures (e.g., 60-80 °C).[12]

-

Photolytic Stress: Expose a solution to UV light (e.g., 365 nm) and fluorescent light.[12]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating analytical method, typically RP-HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent compound and any degradation products.

-

Data Evaluation: Calculate the percentage degradation of this compound under each condition. The log k-pH profile can be plotted to determine the pH of maximum stability.[11]

Workflow for a Forced Degradation Study:

Caption: Workflow for a typical forced degradation study.

Synthesis and Analytical Characterization

The quality and purity of this compound are directly linked to its synthesis and subsequent analysis.

Synthesis Pathway

The compound is reliably synthesized via a well-established two-step process: the diazotization of 4-aminobenzonitrile followed by the reduction of the resulting diazonium salt.[6]

-

Diazotization: 4-aminobenzonitrile is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (-5 to 0 °C) to form the 4-cyanobenzenediazonium chloride intermediate.[6][10] Strict temperature control is critical to prevent the decomposition of the unstable diazonium salt.[6]

-

Reduction: The diazonium salt is then reduced, typically using tin(II) chloride dihydrate in concentrated hydrochloric acid, to yield the final this compound product.[6][10]

Detailed Synthesis Protocol:

-

Diazotization: Suspend 4-aminobenzonitrile (e.g., 50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) and cool the stirred mixture to between -5 and 0 °C.[10]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 31.5 g in 200 mL water) dropwise, ensuring the temperature is maintained below 0 °C.[10]

-

Reduction: In a separate vessel, prepare a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and cool it to 0 °C.[4][10]

-

Add the cold diazonium salt solution to the tin(II) chloride solution while stirring vigorously and maintaining the temperature below 0 °C.[10]

-

Continue stirring the resulting mixture for an additional 15 minutes. A white precipitate of this compound will form.[4][10]

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with diethyl ether, and recrystallize from an aqueous ethanol solution to yield the purified product.[4][10]

Diagram of Synthesis Workflow:

Caption: Overall synthesis pathway for the compound.[6][10]

Analytical Method: Purity by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of hydrazine compounds and their derivatives.[13] A validated RP-HPLC method can effectively separate the target compound from starting materials, intermediates, and degradation products.

Representative RP-HPLC Method:

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 g/L ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol) in a 25:75 v/v ratio.[14]

-

Detection: UV at a suitable wavelength (e.g., 230 nm).[13]

-

Injection Volume: 10 µL.[13]

Protocol for Method Validation (per ICH Q2(R1) Guidelines):

A robust analytical method must be validated to ensure it is fit for its intended purpose.[13]

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is achieved by analyzing blank, placebo, and spiked samples.[13]

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response. Analyze a series of at least five concentrations and calculate the correlation coefficient (R²), which should be close to 1.[13]

-

Accuracy: Determine the closeness of the test results to the true value. This is typically assessed through recovery studies by spiking a known amount of the analyte into a sample matrix at different levels (e.g., 80%, 100%, 120%).[13]

-

Precision:

-

Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day.[13]

-

Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.[13]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Deliberately introduce small variations to method parameters (e.g., mobile phase composition, pH, temperature) and evaluate the impact on the results to demonstrate the method's reliability during normal usage.[13]

Spectroscopic Profile

Spectroscopic data is indispensable for structural confirmation and routine identification. While a comprehensive public database of spectra for this specific compound is limited, the expected characteristics can be inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would be expected to show distinct signals for the aromatic protons (typically in the 7.0-7.8 ppm range), which would appear as two doublets due to the para-substitution pattern.[15] Signals for the N⁺H₃ and NH protons would also be present, likely as broad singlets at a downfield chemical shift (e.g., >9.0 ppm).[15]

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Expected characteristic absorption bands would include:

-

A sharp, strong peak around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch.

-

Strong absorption in the 1630-1680 cm⁻¹ region for the C=O (amide) stretch.

-

Bands in the 3100-3300 cm⁻¹ range corresponding to N-H stretching vibrations.

-

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The compound possesses a substituted benzene ring, which acts as a chromophore. It would be expected to exhibit strong UV absorbance, likely with a λₘₐₓ below 300 nm, characteristic of such aromatic systems.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical properties—a defined melting point indicating purity, specific solubility characteristics crucial for reaction and purification design, and predictable stability that informs storage and handling—are all critical parameters for its successful application. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to verify these properties, ensuring the quality, consistency, and reliability of their scientific endeavors. A thorough understanding and application of this knowledge are essential for leveraging the full synthetic potential of this versatile chemical intermediate.

References

- LookChem. 4-Cyanophenylhydrazine hydrochloride.

- ChemicalBook. 4-Cyanophenylhydrazine hydrochloride synthesis.

- BenchChem.

- Sigma-Aldrich. 4-Cyanophenylhydrazine 97 2863-98-1.

- BenchChem.

- BenchChem. 4-Cyanophenylhydrazine Hydrochloride | 2863-98-1.

- ChemicalBook. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1.

- BenchChem. Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.

- PrepChem.com. Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride.

- ChemBK. 4-Cyanophenylhydrazine hydrochloride.

- PubChem. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962.

- MedChemExpress. 4-Cyanophenylhydrazine hydrochloride | Biochemical Reagent.

- Hasan, M. et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

- Kumar, A. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem., Vol. 15, No.2.

- ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyanophenylhydrazin -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Cyanophenylhydrazine hydrochloride [chembk.com]

- 10. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. prepchem.com [prepchem.com]

A Technical Guide to High-Purity 4-Cyanobenzohydrazide Hydrochloride for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 4-Cyanobenzohydrazide hydrochloride (CAS No. 1865223-60-4), a specialized reagent for advanced chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into sourcing, quality assessment, handling, and key applications of this compound.

Introduction to this compound

This compound is a niche yet valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its structure, featuring a hydrazide functional group and a cyano-substituted benzene ring, offers a unique combination of reactivity for creating novel compounds with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The primary utility of benzohydrazide derivatives lies in their role as precursors to a wide array of bioactive molecules. They are instrumental in the synthesis of compounds with potential antimicrobial, anticancer, and antifungal properties.[1][2][3]

Commercial Sourcing of High-Purity this compound

The procurement of high-purity this compound is a critical first step for any research or development project. The quality and purity of the starting material directly impact the success and reproducibility of synthetic outcomes. Several specialized chemical suppliers offer this compound, and a careful evaluation of their offerings is paramount.

Key Commercial Suppliers:

A number of chemical suppliers list this compound in their catalogs. The following table summarizes some of the key suppliers and their typical product offerings. Researchers are advised to contact the suppliers directly for the most current information on purity, stock availability, and pricing.

| Supplier | Product Number/CAS No. | Available Quantities | Notes |

| Matrix Scientific | 1865223-60-4 | 500mg, 1g, 5g | In-stock availability often indicated on their website.[4] |

| BLD Pharm | 1865223-60-4 | Varies | Provides basic physical and safety information.[5] |

| Parchem | 1865223-60-4 | Bulk and research quantities | A supplier of a wide range of specialty chemicals.[6] |

| abcr Gute Chemie | AB594986 | Varies | European-based supplier.[7] |

| Arctom | MSC-037367 | Flexible sizes | Offers reagent-sized quantities.[6] |

Supplier Qualification Workflow:

Selecting a suitable supplier for a critical reagent like this compound involves more than just comparing prices. A systematic approach to qualifying and selecting a supplier is crucial to mitigate risks associated with purity, consistency, and supply chain reliability.

Caption: A workflow diagram for qualifying and selecting a commercial supplier for this compound.

Quality Assessment and Analytical Methodologies

Ensuring the purity and identity of this compound is a critical aspect of its use in research and development. While specific, validated analytical methods for this particular compound are not widely published, standard analytical techniques for related hydrazide compounds can be readily adapted.

Certificate of Analysis (CoA):

A Certificate of Analysis is a crucial document that should be requested from the supplier. A comprehensive CoA for a high-purity chemical should ideally include:

-

Compound Identification: Name, CAS number, molecular formula, and molecular weight.

-

Purity Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is generally desirable for most synthetic applications.

-

Spectroscopic Data: Confirmation of the chemical structure using techniques like ¹H NMR and ¹³C NMR.

-

Physical Properties: Appearance, melting point, and solubility.

-

Date of Analysis and Batch/Lot Number: For traceability and quality management.

While a specific CoA for this compound is not publicly available, examples for similar compounds like 4-Aminobenzohydrazide and (4-Fluorophenyl)hydrazine hydrochloride show purity assessments by HPLC and GC, with structural confirmation by ¹H NMR and LCMS.[8]

Recommended Analytical Protocols:

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for benzohydrazide derivatives.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Standard Preparation: A reference standard of known purity should be used to prepare a calibration curve for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound. For reference, the ¹H NMR spectrum of the related 4-Aminobenzohydrazide shows characteristic peaks for the aromatic protons and the hydrazide protons.[9] Similarly, the ¹H NMR of 4-Hydrazinylbenzoic acid provides a spectral pattern for a related benzohydrazide structure.[10]

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves important intermediates for a range of pharmacologically active molecules.[11]

The cyano group on the aromatic ring can be further manipulated, for example, through reduction to an amine or hydrolysis to a carboxylic acid, allowing for diverse synthetic pathways. Benzohydrazide derivatives are known to be key components in the development of novel therapeutic agents, including those with potential as soluble epoxide hydrolase inhibitors and agricultural fungicides.[2][12]

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a general protocol for the synthesis of a hydrazone from this compound and an aldehyde or ketone, based on established methods for similar compounds.[11]

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Addition of Carbonyl: Add 1 to 1.1 equivalents of the desired aldehyde or ketone to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, the hydrazone product often precipitates out of the solution and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone.

Safe Handling, Storage, and Disposal

As with all hydrazine derivatives, this compound should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Avoid inhalation of dust.[13]

-

Store in a tightly sealed container in a cool, dry, and dark place.[14]

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal:

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]

-

Major Spills: In the event of a large spill, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[13]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Sourcing high-purity material from reputable suppliers and verifying its quality through appropriate analytical methods are essential for successful research outcomes. Adherence to strict safety protocols for handling and disposal is mandatory to ensure a safe laboratory environment. This guide provides a foundational understanding for researchers and developers to effectively utilize this versatile compound in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1865223-60-4 | this compound. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB594986 | CAS 1865223-60-4 – this compound. Retrieved from [Link]

-

AIP Publishing. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

-

ACS Publications. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

-

Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

-

USDA ARS. (n.d.). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1865223-60-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 1865223-60-4|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. AB594986 | CAS 1865223-60-4 – abcr Gute Chemie [abcr.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4-Aminobenzohydrazide(5351-17-7) 1H NMR [m.chemicalbook.com]

- 10. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

The Dual Reactivity of 4-Cyanobenzohydrazide Hydrochloride: A Technical Guide for Synthetic Chemists

Introduction: A Versatile Building Block in Modern Synthesis

4-Cyanobenzohydrazide hydrochloride is a bifunctional aromatic compound that has garnered significant interest among researchers and drug development professionals.[1] Its unique molecular architecture, featuring a reactive hydrazide moiety and an electron-withdrawing cyano group, makes it a valuable synthon for the construction of a diverse array of heterocyclic scaffolds and other complex organic molecules.[2][3] This guide provides an in-depth exploration of the role of the cyano group in modulating the reactivity of this compound, offering field-proven insights into its chemical behavior and synthetic applications.

This document will delve into the electronic properties of the cyano and hydrazide groups, their influence on the aromatic system, and the specific transformations they can undergo. By understanding the interplay of these functional groups, researchers can strategically employ this versatile molecule in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1]

Molecular Architecture and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in polar solvents. The core structure consists of a benzene ring substituted with a cyano group and a benzohydrazide group in a para-relationship.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN₃O | [4] |

| Molecular Weight | 199.62 g/mol | [4] |

| Appearance | Pale orange to brown powder | [5] |

| Melting Point | 241-244 °C (dec.) | [5] |

| Solubility | Soluble in methanol | [5] |

The hydrochloride salt form means that the terminal nitrogen of the hydrazide is protonated, which can influence its nucleophilicity in certain reaction conditions.

The Defining Influence of the Cyano Group: An Electronic Perspective

The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic pull has a profound impact on the reactivity of the entire molecule.

Inductive and Resonance Effects

The sp-hybridized nitrogen atom in the cyano group is highly electronegative, leading to a strong dipole moment where the carbon atom is electron deficient. This inductive withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution. Furthermore, the cyano group can participate in resonance, further delocalizing electron density from the aromatic ring.

dot graph "Electronic_Effects" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} केंदdot Caption: Electronic influence of the cyano group.

This electron-withdrawing nature makes the carbon atom of the cyano group itself an electrophilic center, susceptible to nucleophilic attack. Conversely, the deactivation of the aromatic ring makes electrophilic substitution reactions more challenging, often requiring harsher conditions.

Reactivity of the Cyano Group

The cyano group in this compound can undergo a variety of chemical transformations, providing access to a range of other functional groups.

Hydrolysis: Conversion to Carboxylic Acid

Under acidic or basic conditions, the nitrile functionality can be hydrolyzed to a carboxylic acid. This two-step process first yields an amide intermediate, which is then further hydrolyzed.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.

The resulting product would be 4-(hydrazinocarbonyl)benzoic acid. The strong electron-withdrawing nature of the cyano group can make this hydrolysis more facile compared to nitriles on electron-rich aromatic rings.

Reduction: Formation of a Primary Amine

The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is highly valuable for introducing a flexible aminomethyl linker. The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.

Cycloaddition Reactions: Synthesis of Heterocycles

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles. For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring can be formed.

Reactivity of the Hydrazide Moiety

The hydrazide functional group is a versatile nucleophile and a key precursor for the synthesis of various heterocyclic systems.

Formation of Hydrazones

The most common reaction of the hydrazide moiety is its condensation with aldehydes and ketones to form hydrazones.[6] This reaction is often the first step in multi-step syntheses of more complex molecules. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.

dot graph "Hydrazone_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} केंदdot Caption: General workflow for hydrazone synthesis.

Synthesis of Heterocycles

Hydrazides are excellent precursors for a variety of heterocyclic compounds. For example, they can be used to synthesize:

-

Oxadiazoles: Cyclization of acyl hydrazides can lead to the formation of 1,3,4-oxadiazoles, a common scaffold in medicinal chemistry.[7]

-

Pyrazoles: In reactions with 1,3-dicarbonyl compounds, hydrazides can form pyrazole rings.

-

Triazoles: Through various synthetic routes, the hydrazide moiety can be incorporated into 1,2,4-triazole rings.[1]

Experimental Protocols

Synthesis of 4-Cyanophenylhydrazine Hydrochloride[8][9][10]

This two-step synthesis involves the diazotization of 4-aminobenzonitrile followed by the reduction of the resulting diazonium salt.

Materials:

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Tin(II) Chloride Dihydrate

-

Water

-

Diethyl Ether

-

Ethanol

Procedure:

-

Diazotization:

-

Suspend 4-aminobenzonitrile (e.g., 50 g, 423 mmol) in concentrated hydrochloric acid (e.g., 550 mL).

-

Cool the suspension to -5 to 0 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 31.5 g, 457 mmol in 200 mL of water) dropwise, ensuring the temperature is maintained below 0 °C.

-

-

Reduction:

-

In a separate flask, dissolve tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) and cool to 0 °C.

-

Add the cold diazonium salt solution to the tin(II) chloride solution while maintaining the temperature below 0 °C.

-

Continue stirring the mixture for an additional 15 minutes.

-

-

Isolation and Purification:

-

Collect the white precipitate by filtration.

-

Wash the precipitate with diethyl ether.

-

Recrystallize the crude product from aqueous ethanol to obtain 4-cyanophenylhydrazine hydrochloride.

-

Expected Yield: Approximately 84% with a melting point of 234-236 °C.[8]

Conclusion: A Molecule of Untapped Potential

This compound stands as a testament to the power of bifunctional molecules in synthetic chemistry. The electron-withdrawing cyano group not only imparts unique reactivity to the molecule but also influences the chemical behavior of the versatile hydrazide moiety. A thorough understanding of these electronic interactions and the specific reactions each functional group can undergo is paramount for harnessing the full synthetic potential of this valuable building block. From the creation of novel heterocyclic scaffolds for drug discovery to the development of advanced materials, the applications of this compound are vast and continue to expand.

References

- Chandna, N., Kumar, S., Kaushik, P., & Kaushik, D. (Year). Title of the article. Journal Name, Volume(Issue), pages. [URL not available in search results]

-

MySkinRecipes. (n.d.). 4-Cyanobenzohydrazide. MySkinRecipes. [Link]

-

PubChem. (n.d.). 4-Cyanobenzohydrazide. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). 4-Cyanobenzohydrazide. MySkinRecipes. [Link]

- Tsogoeva, S. B. (2007). Recent advances in the synthesis of 1,2,4-triazoles. Russian Chemical Reviews, 76(7), 647–666.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2013). Site-selective reactions of hydrazonoyl chlorides with cyanoacetic hydrazide and its N-arylidene derivatives and anti-aggressive activity of prepared products. Archives of Pharmacal Research, 36(6), 694–701.

- Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(34), 20857-20874.

- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.

- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2237, 020121.

- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.

- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.

- Popiolek, R., & Kos, J. (2022).

- MedChemExpress. (n.d.). Nitrile Compounds in Drug Discovery. MedChemExpress.

- Zavareh, E. R., et al. (2018).

- Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098.

- Enamine. (n.d.). Hydrazine Building Blocks. Enamine.

- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279.

- Kassouf, N. D., et al. (2011). 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites. Archives of Biochemistry and Biophysics, 515(1-2), 68–74.

- Shepard, E. M., et al. (2003). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Biochemistry, 42(45), 13264–13273.

- Zavareh, E. R., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Molecules, 23(10), 2649.

- Li, Y., et al. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. Organic Letters, 25(4), 624–629.

- Kettle, J. G., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry, 15(8), 1774–1777.

- Wang, Y., et al. (2024). The crystal structure of (Z)-4-amino-N-(1-(4-hydroxyphenyl)propylidene)benzohydrazide, C16H17N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 101-103.

-

PubChem. (n.d.). 4-Aminobenzoic acid hydrazide. National Center for Biotechnology Information. [Link]

- Liu, Z., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(8), 1642–1647.

- Duncan, K. L., et al. (1993). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. Food and Chemical Toxicology, 31(9), 637–645.

- Weiss, F. T., & Verhoeven, T. R. (2016). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Chemical Reviews, 116(22), 14224–14252.

- Fokin, V. V., et al. (2021). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 11(11), 1361.

Sources

- 1. medicopublication.com [medicopublication.com]

- 2. 4-Cyanobenzohydrazide [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyanobenzohydrazide | C8H7N3O | CID 456732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencepub.net [sciencepub.net]

An In-depth Technical Guide to the Reaction Mechanism of 4-Cyanobenzohydrazide Hydrochloride Formation

This guide provides a comprehensive exploration of the chemical synthesis and reaction mechanism for the formation of 4-Cyanobenzohydrazide hydrochloride. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 4-Cyanobenzohydrazide

Hydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[2] The incorporation of a cyano group into the benzohydrazide scaffold can significantly influence the molecule's electronic properties and its ability to interact with biological targets. 4-Cyanobenzohydrazide, in particular, is a key building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer properties.[1] Understanding the nuances of its formation is paramount for efficient and scalable synthesis in a research and development setting.

This guide will dissect the two-stage reaction mechanism for the formation of this compound, starting from a commercially available ester, methyl 4-cyanobenzoate. We will delve into the causality behind experimental choices and provide self-validating protocols for its synthesis and characterization.

The Core Reaction Mechanism

The formation of this compound is a two-stage process:

-

Nucleophilic Acyl Substitution: The synthesis of 4-Cyanobenzohydrazide from methyl 4-cyanobenzoate and hydrazine hydrate.

-

Acid-Base Reaction: The subsequent formation of the hydrochloride salt by treatment with hydrochloric acid.

Stage 1: Synthesis of 4-Cyanobenzohydrazide

The initial and critical stage is the formation of the hydrazide through the reaction of an ester with hydrazine. This is a classic example of nucleophilic acyl substitution.

The mechanism involves several key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of methyl 4-cyanobenzoate.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen develops a negative charge, and the attacking nitrogen atom acquires a positive charge.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate then collapses, with the lone pair on the nitrogen assisting in the expulsion of the methoxide (CH₃O⁻) leaving group.

-

Product Formation: The final product of this stage is 4-Cyanobenzohydrazide.

Sources

4-Cyanobenzohydrazide Hydrochloride: A Versatile Synthon for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzohydrazide hydrochloride has emerged as a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional structure, featuring a reactive hydrazide moiety and an electron-withdrawing cyano group on a stable aromatic scaffold, renders it an exceptionally versatile precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, and a comprehensive exploration of its key applications in constructing high-value molecular architectures such as indoles, pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Authored for researchers and drug development professionals, this document explains the causality behind experimental choices, offers validated protocols, and grounds all claims in authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of 4-Cyanobenzohydrazide

In the quest for novel therapeutic agents and functional materials, the strategic use of versatile chemical intermediates is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals, making the building blocks used for their synthesis critically important.[][2] this compound (also known as 4-Hydrazinobenzonitrile hydrochloride) is one such intermediate that has gained significant traction.[3][4]

Its value lies in the orthogonal reactivity of its two primary functional groups. The hydrazide group serves as a potent dinucleophile, ideal for condensation and cyclization reactions, while the cyano group acts as a stable electron-withdrawing group that can be retained in the final product or further transformed. This combination makes it a cornerstone reagent for creating complex molecules with applications ranging from pharmaceuticals to dyestuffs.[3][5] This guide will elucidate the practical applications of this powerful synthon.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a reagent is the first step toward its effective and safe utilization in the laboratory.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 2863-98-1 | [6][7][8] |

| Molecular Formula | C₇H₈ClN₃ | [7][8][9] |

| Molecular Weight | 169.61 g/mol | [6][7][9] |

| Appearance | Pale orange to brown powder | [3][5][10] |

| Melting Point | 241-244 °C (decomposes) | [6][10][11][12] |

| Solubility | Soluble in methanol | [5][10][11][12] |

| Sensitivity | Moisture sensitive | [3][5][10] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[13]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][14][15] It causes serious eye irritation and skin irritation, and may cause respiratory irritation.[8][9][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][14][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Due to its moisture sensitivity, storage under an inert atmosphere is recommended for long-term stability.[5][10]

-

In case of Exposure:

Synthesis of this compound

The most established and reliable method for synthesizing this compound is a two-step, one-pot process starting from 4-aminobenzonitrile.[16][17][18] The process involves the diazotization of the primary aromatic amine, followed by in-situ reduction of the resulting diazonium salt.

Reaction Mechanism

The synthesis proceeds via two critical stages:

-

Diazotization: 4-aminobenzonitrile is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, to form a 4-cyanobenzenediazonium chloride intermediate. This reaction is highly electrophilic and must be performed at low temperatures (-15°C to 0°C) to prevent the unstable diazonium salt from decomposing.[16]

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine using a strong reducing agent, most commonly tin(II) chloride (SnCl₂) in concentrated HCl.[16][18] The acidic conditions ensure the final product is isolated as its more stable hydrochloride salt.[16]

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[19][20]

-

Setup: Suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) in a large reaction vessel equipped with a mechanical stirrer and a thermometer. Cool the suspension to between -15°C and -5°C using an ice-salt or acetone-dry ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (31.5 g, 457 mmol) in water (200 mL). Add this solution dropwise to the stirred suspension, ensuring the internal temperature is maintained below 0°C.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and pre-cool it to 0°C.

-

Addition: Add the cold tin(II) chloride solution portionwise to the freshly prepared diazonium salt solution. Maintain vigorous stirring and ensure the temperature does not rise above 0°C during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the resulting mixture for an additional 15 minutes. A white precipitate of the product will form.

-

Isolation & Purification: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any organic impurities. The product can be further purified by recrystallization from aqueous ethanol to yield this compound (typical yield: 84%).[11][19]

Core Applications in Heterocyclic Synthesis

The true utility of this compound is demonstrated by its role as a versatile precursor to a wide range of N-heterocycles.

Caption: Versatility of 4-Cyanobenzohydrazide HCl as a synthetic precursor.

Synthesis of 5-Cyanoindoles via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[4] this compound is an ideal substrate, leading to the formation of 5-cyanoindoles, which are valuable intermediates in pharmaceutical development, notably in the synthesis of the antidepressant Vilazodone.[17]

-

Mechanism: The reaction begins with the condensation of the hydrazide with a ketone or aldehyde to form a 4-cyanophenylhydrazone. Under acidic catalysis and heat, this intermediate undergoes a[15][15]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to afford the aromatic indole ring.[4]

Caption: Key stages of the Fischer Indole Synthesis.

-

General Protocol for Hydrazone Formation:

-

Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.[17]

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.[17]

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating until precipitation of the hydrazone is complete.

-

Collect the product by filtration.

-

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds with a broad spectrum of biological activities.[21] The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and efficient method for their preparation.[22]

-

Reaction Principle: this compound reacts with 1,3-diketones or related synthons in a cyclocondensation reaction. The two nucleophilic nitrogen atoms of the hydrazine attack the two electrophilic carbonyl carbons, followed by dehydration to yield the stable aromatic pyrazole ring. The reaction conditions can be optimized to control regioselectivity, especially with unsymmetrical diketones.[21]

-

General Protocol:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a solvent such as ethanol or acetic acid.

-

Add this compound (1 equivalent) to the solution.

-

Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of starting materials.

-

Cool the reaction mixture and isolate the precipitated pyrazole product by filtration.

-

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are important pharmacophores known for their diverse biological activities.[23] Hydrazides are the most common precursors for the synthesis of this heterocyclic system.[24][25]

-

Reaction Principle: A common method involves the acylation of 4-Cyanobenzohydrazide with an acid chloride or carboxylic acid to form a diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring.[25][26]

-

General Protocol (via Acyl Hydrazide):

-

React 4-Cyanobenzohydrazide with a desired carboxylic acid in the presence of a coupling agent (e.g., HATU) or convert the acid to its acid chloride.

-

Isolate the resulting N-acyl-4-cyanobenzohydrazide.

-

Treat the intermediate with a dehydrating agent (e.g., POCl₃) under reflux conditions.

-

After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize to precipitate the oxadiazole product.

-

Synthesis of 1,2,4-Triazole Derivatives

Like oxadiazoles, 1,2,4-triazoles are five-membered heterocycles that are prevalent in medicinal chemistry.[27][28] this compound can be readily converted into key intermediates for triazole synthesis.

-

Reaction Principle: A versatile route begins with the reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) to form a dithiocarbazate salt. This intermediate is then cyclized with hydrazine hydrate to form a 4-amino-5-mercapto-1,2,4-triazole, which can be further functionalized.[28][29]

Conclusion

This compound is a high-value, versatile, and commercially available reagent that serves as a powerful entry point for the synthesis of diverse and medicinally relevant heterocyclic scaffolds.[4][17] Its predictable reactivity, particularly in the Fischer indole synthesis and in cyclocondensation reactions to form pyrazoles, oxadiazoles, and triazoles, makes it an indispensable tool for organic and medicinal chemists. The protocols and mechanistic insights provided in this guide serve as a practical foundation for researchers aiming to leverage the full synthetic potential of this important building block.

References

- Hosseinian, A., Mohammadi, R., Ahmadi, S., Monfared, A., & Rahmani, Z. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(60), 33828–33844.

- Thermo Fisher Scientific. (2024). 4-Cyanophenylhydrazine hydrochloride - Safety Data Sheet.

- Fisher Scientific. (2009). 4-Cyanophenylhydrazine hydrochloride - Safety Data Sheet.

- BenchChem. (2025). mechanism of 4-Cyanophenylhydrazine Hydrochloride formation.

- Hosseinian, A., et al. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. PMC.

- Acros Organics. (2009). 4-Cyanophenylhydrazine hydrochloride - MSDS.

- Various Authors. (n.d.). Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. ResearchGate.

- ChemicalBook. (n.d.). 4-Cyanophenylhydrazine hydrochloride synthesis.

- Amfine. (n.d.). Importance of 4-Cyanophenylhydrazine Hydrochloride in Chemical Synthesis.

- Santa Cruz Biotechnology. (n.d.). 4-Cyanophenylhydrazine hydrochloride - Material Safety Data Sheet.

- BenchChem. (2025). Commercial Suppliers and Technical Applications of 4-Cyanophenylhydrazine Hydrochloride: An In-depth Guide.

- PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride.

- Thermo Fisher Scientific. (2025). 4-Cyanophenylhydrazine hydrochloride - Safety Data Sheet.

- Huseynova, P. (2026). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds. Naxçıvan Dövlət Universitetinin Elmi əsərlər Jurnalı.

- MySkinRecipes. (n.d.). 4-Cyanobenzohydrazide.

- Sigma-Aldrich. (n.d.). 4-Cyanophenylhydrazine hydrochloride.

- Ferreira, L. G., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.

- BenchChem. (2025). The Versatility of 4-Cyanophenylhydrazine Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protoc.

- BenchChem. (n.d.). 4-Cyanophenylhydrazine Hydrochloride: A Technical Guide for Researchers.

- ChemicalBook. (2025). 4-Cyanophenylhydrazine hydrochloride.

- LookChem. (n.d.). 4-Cyanophenylhydrazine hydrochloride.

- ChemBK. (2024). 4-Cyanophenylhydrazine hydrochloride.

- BOCSCI Inc. (n.d.). 4-Cyanophenylhydrazine Hydrochloride: Properties and Industrial Applications.

- Elguero, J., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Gomaa, A. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.

- Santa Cruz Biotechnology. (n.d.). 4-Cyanophenylhydrazine hydrochloride.

- PubChem. (n.d.). 4-Cyanophenylhydrazine Hydrochloride.

- Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Various Authors. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Wan, J., & Wen, J. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.

- Various Authors. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- Various Authors. (2025). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide.

- Gierczyk, B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Creative PEGWorks. (n.d.). Heterocyclic Building Blocks.

- Saeed, H.H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies.

- Al-Omar, M. A. (2006). Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis. ResearchGate.

- Kumar, K., & Rawal, R. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.

- ResearchGate. (2021). What is the best way to convert 4-hydroxybenzhyrazide in to oxadiazol?.

- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.

- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.

- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.

- Küçükgüzel, Ş. G., et al. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. PubMed.

- ResearchGate. (2025). (PDF) Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds.

- Enamine. (n.d.). Hydrazine Building Blocks.

Sources

- 2. Heterocyclic Building Blocks [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-氰基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. lookchem.com [lookchem.com]

- 11. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.pt [fishersci.pt]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 20. prepchem.com [prepchem.com]

- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 23. mdpi.com [mdpi.com]

- 24. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 25. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 26. researchgate.net [researchgate.net]

- 27. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemistryjournal.net [chemistryjournal.net]